4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid
Overview
Description
4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid is a heterocyclic compound with the molecular formula C₁₄H₁₃NO₅ and a molecular weight of 275.26 g/mol . This compound is part of the pyridine family and is characterized by the presence of a hydroxyl group, a methoxybenzyloxy group, and a carboxylic acid group attached to the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the pyridine ring.
Methoxybenzyloxy Substitution: Substitution of a methoxybenzyloxy group at the 5-position.
Carboxylation: Introduction of the carboxylic acid group at the 2-position.
Industrial Production Methods
the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and adhering to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxybenzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-5-(4-methoxybenzyloxy)picolinic acid.
Reduction: Formation of 4-hydroxy-5-(4-methoxybenzyloxy)picolinyl alcohol.
Substitution: Formation of derivatives with different functional groups at the 5-position.
Scientific Research Applications
4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-5-(4-methoxyphenyl)picolinic acid
- 4-Hydroxy-5-(4-ethoxybenzyloxy)picolinic acid
- 4-Hydroxy-5-(4-methylbenzyloxy)picolinic acid
Uniqueness
4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]-4-oxo-1H-pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-10-4-2-9(3-5-10)8-20-13-7-15-11(14(17)18)6-12(13)16/h2-7H,8H2,1H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQNUEKGJUFSJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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